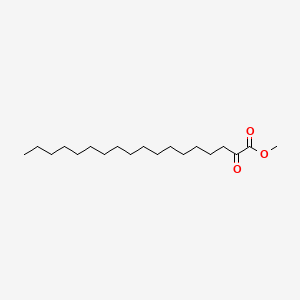
Methyl 2-oxooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxooctadecanoate can be synthesized through various methods. One common approach involves the esterification of 2-oxooctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes and the use of more robust catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Octadecanoic acid derivatives.
Reduction: Hydroxyoctadecanoate derivatives.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Methyl 2-oxooctadecanoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of methyl 2-oxooctadecanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active 2-oxooctadecanoic acid, which can then interact with cellular components. The keto group may also participate in redox reactions, influencing cellular oxidative states and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 12-oxooctadecanoate: Another methyl ester of oxooctadecanoic acid, differing in the position of the keto group.
Methyl palmitate: A methyl ester of palmitic acid, lacking the keto functionality.
Methyl stearate: A methyl ester of stearic acid, also without the keto group.
Uniqueness
Methyl 2-oxooctadecanoate is unique due to the presence of both the ester and keto functional groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-keto counterparts .
Properties
CAS No. |
2380-18-9 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 2-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h3-17H2,1-2H3 |
InChI Key |
URZVPVBICGXGEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















